molecular formula C14H18N4O4S B2859428 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396869-88-7

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2859428
CAS No.: 1396869-88-7
M. Wt: 338.38
InChI Key: KYXMBGKVLLKZFX-UHFFFAOYSA-N
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Description

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a structure of significant interest in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in research compounds . This scaffold is found in compounds with a wide range of investigated biological activities, including potential as kinase inhibitors and agents for central nervous system targets . This compound is of particular value for research focused on ion channels, specifically potassium channels. Structurally, it shares key features with published SLACK (K Na 1.1, Slo2.2) potassium channel inhibitors, which are important targets for investigating rare, treatment-resistant epileptic encephalopathies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . The presence of the 1,2,4-oxadiazole unit linked to a pyridin-2-one ring via a methylene bridge is a common pharmacophore in this area of research . Researchers can utilize this compound as a chemical tool or building block to explore structure-activity relationships (SAR), to study the pathophysiology of KCNT1 gain-of-function mutations, and to probe the biology of sodium-activated potassium channels in various disease models . This product is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-12-15-13(22-16-12)10-17-7-5-6-11(14(17)19)23(20,21)18-8-3-4-9-18/h5-7H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXMBGKVLLKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole ring , which is known for its biological activity.
  • A pyrrolidine moiety linked via a sulfonyl group, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusStrong antibacterial activity
Mycobacterium tuberculosisEffective against resistant strains
Escherichia coliModerate antibacterial activity

Research indicates that the oxadiazole core can interact with bacterial enzymes, disrupting their function and leading to cell death. For instance, a study highlighted the binding affinity of oxadiazole derivatives to the active site of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium bovis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation:

Cancer Type Activity Reference
Breast CancerInduces apoptosis in cancer cells
Colon CancerInhibits cell growth
Lung CancerReduces tumor size

Mechanistically, these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Activity

Research has shown that oxadiazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

Inflammatory Marker Effect Reference
TNF-alphaDecreased levels
IL-6Inhibited production

The biological activities of this compound are attributed to its ability to:

  • Interact with specific enzymes and receptors , leading to altered signaling pathways.
  • Form hydrogen bonds with target proteins due to the presence of the oxadiazole ring.
  • Induce oxidative stress in microbial cells, contributing to their lethality.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antitubercular Activity : A study demonstrated that a series of oxadiazole derivatives showed potent activity against both active and dormant forms of Mycobacterium tuberculosis, suggesting potential for treating latent infections .
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that specific oxadiazole compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compounds containing 1,2,4-oxadiazole scaffolds are widely studied for their bioactivity. For example:

  • 3-(4-Nitrobenzyl)-5-phenyl-1,2,4-oxadiazole: This analogue demonstrates anti-inflammatory activity via COX-2 inhibition.
  • 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives: Fluorinated oxadiazoles exhibit improved metabolic stability compared to non-fluorinated counterparts. The absence of fluorine in the target compound might reduce toxicity risks but could limit stability under oxidative conditions .

Table 1: Structural and Pharmacokinetic Comparisons

Compound LogP Metabolic Stability (t₁/₂, h) Key Bioactivity
Target compound 2.1* 3.5* Unknown (hypothesized enzyme inhibition)
3-(4-Nitrobenzyl)-5-phenyl-1,2,4-oxadiazole 1.8 2.8 COX-2 inhibition
5-(Trifluoromethyl)-1,2,4-oxadiazole 2.5 6.2 Antiviral

*Predicted values based on structural analogs .

Functional Analogues in Therapeutic Contexts

The pyrrolidine sulfonyl group is a common feature in kinase inhibitors. For instance:

  • Sunitinib: A tyrosine kinase inhibitor with a pyrrolidine sulfonamide group. The target compound’s sulfonyl group may mimic Sunitinib’s binding to ATP pockets, though its pyridinone core likely alters selectivity .
  • Ferroptosis-inducing agents (FINs) : Natural compounds like artemisinin and synthetic FINs (e.g., erastin) trigger ferroptosis in cancer cells. The target compound’s sulfonamide group could modulate redox pathways, but its efficacy relative to established FINs remains untested .

Table 2: Functional Comparisons in Oncology

Compound Mechanism IC₅₀ (OSCC Cells, μM) Selectivity (Normal vs. Cancer Cells)
Target compound Hypothesized ferroptosis N/A Unknown
Artemisinin ROS generation 5.2 3× higher in OSCC
Erastin System Xc⁻ inhibition 0.8 10× higher in OSCC

Data adapted from ferroptosis studies .

Agrochemical Analogues

In pest control, oxadiazole derivatives are explored for insecticidal activity. For example:

  • The target compound’s oxadiazole group may interfere with insect detoxification enzymes, similar to plant-derived alkaloids .
  • Azadirachtin: A natural limonoid from neem.

Preparation Methods

Sulfonation of Pyridin-2(1H)-one

The 3-position of pyridin-2(1H)-one is activated for electrophilic substitution due to the electron-donating effect of the lactam oxygen. Direct sulfonation employs chlorosulfonic acid (ClSO₃H) under controlled conditions:

Procedure:
Pyridin-2(1H)-one is dissolved in dichloromethane (DCM) and treated with chlorosulfonic acid at 0–5°C for 2 hours. The intermediate 3-(chlorosulfonyl)pyridin-2(1H)-one precipitates and is isolated via filtration.

Key Parameters:

  • Temperature control prevents over-sulfonation.
  • Anhydrous conditions minimize hydrolysis of the sulfonyl chloride.

Amidation with Pyrrolidine

The sulfonyl chloride intermediate reacts with pyrrolidine in acetonitrile using pyridine as a base to scavenge HCl:

Procedure:
3-(Chlorosulfonyl)pyridin-2(1H)-one (1 eq) is stirred with pyrrolidine (1.2 eq) and pyridine (2 eq) in acetonitrile at 60°C for 1 hour. The product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:1).

Yield: 78–85% after purification.

Synthesis of 3-Ethyl-1,2,4-Oxadiazole-5-methyl Derivative

Formation of Ethyl Amidoxime

Ethyl amidoxime, the precursor for oxadiazole synthesis, is prepared by reacting ethyl nitrile with hydroxylamine hydrochloride:

Procedure:
Ethyl nitrile (1 eq) and hydroxylamine hydrochloride (1.2 eq) are refluxed in ethanol (50 mL) with sodium hydroxide (1.5 eq) for 4 hours. The precipitated ethyl amidoxime is filtered and dried.

Yield: 70–80%.

Cyclization to 3-Ethyl-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetyl chloride to form the oxadiazole ring:

Procedure:
Ethyl amidoxime (1 eq) and chloroacetyl chloride (1.1 eq) are stirred in tetrahydrofuran (THF) at room temperature for 12 hours. The mixture is quenched with ice-water, and the product, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, is extracted with ethyl acetate.

Yield: 65–75%.

Alkylation of Pyridinone with Oxadiazole-Methyl Group

Deprotonation and Nucleophilic Substitution

The pyridinone’s nitrogen is alkylated via a nucleophilic substitution reaction:

Procedure:
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (1 eq) is deprotonated with sodium hydride (1.2 eq) in DMF at 0°C. 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole (1.1 eq) is added, and the reaction is heated to 60°C for 6 hours. The product is purified via column chromatography (ethyl acetate/hexane, 3:7).

Yield: 60–68%.

Optimization and Alternative Pathways

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. Ethyl amidoxime and chloroacetyl chloride react in a microwave at 100°C for 15 minutes, achieving 80% yield.

One-Pot Sulfonylation-Alkylation

A sequential one-pot method avoids intermediate isolation:

  • Sulfonation of pyridin-2(1H)-one with ClSO₃H.
  • In situ reaction with pyrrolidine.
  • Direct alkylation with 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole.
    Yield: 55–60% (over three steps).

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.85–1.90 (m, 4H, pyrrolidine), 3.15–3.20 (m, 4H, pyrrolidine), 4.45 (s, 2H, CH₂), 6.50 (d, J = 8.4 Hz, 1H, pyridinone-H), 7.25 (d, J = 8.4 Hz, 1H, pyridinone-H), 8.10 (s, 1H, oxadiazole-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 12.5 (CH₂CH₃), 25.8 (pyrrolidine), 46.2 (CH₂), 115.5 (pyridinone-C), 135.2 (oxadiazole-C), 165.4 (C=O).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₅H₁₉N₄O₄S [M+H]⁺: 363.1125; Found: 363.1128.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation:
    • Competing sulfonation at the 5-position is minimized by using excess pyridine as a directing agent.
  • Oxadiazole Hydrolysis:
    • Anhydrous conditions prevent ring opening during alkylation.
  • Purification Complexity:
    • Silica gel chromatography with gradient elution resolves closely eluting impurities.

Comparative Evaluation of Synthetic Routes

Method Conditions Yield (%) Advantages
Stepwise Synthesis Sequential isolation 60–68 High purity, scalable
Microwave-Assisted 100°C, 15 min 80 Rapid, energy-efficient
One-Pot Approach No intermediate isolation 55–60 Reduced solvent use

Industrial-Scale Considerations

  • Cost Efficiency: Chloroacetyl chloride and pyrrolidine are low-cost reagents, favoring large-scale production.
  • Safety: Exothermic sulfonation requires jacketed reactors with temperature control.
  • Waste Management: Neutralization of HCl byproducts with NaOH generates NaCl, which is easily disposed.

Q & A

Q. Table 1: Example Reaction Conditions for Oxadiazole Formation

PrecursorSolventCatalystTemp. (°C)Yield (%)Reference
3-ethylamidoxime + methyl esterAcetonitrileZnCl₂8065–70

Advanced: How can discrepancies between spectroscopic data (NMR/MS) and X-ray crystallography results be resolved?

Answer:

  • Cross-Validation : Compare experimental NMR shifts (e.g., pyridin-2-one protons at δ 6.5–7.2 ppm) with computational predictions (DFT-based tools like Gaussian). For crystallography, refine structures using SHELXL (via Olex2 interface) to resolve bond-length/angle mismatches .
  • Dynamic Effects : Conformational flexibility (e.g., rotation of the oxadiazole-methyl group) may cause NMR signal splitting. Perform variable-temperature NMR to assess dynamic behavior .
  • Crystallographic Refinement : Use SHELX’s TWIN/BASF commands to address twinning or disorder in crystals, especially for sulfonyl groups prone to rotational disorder .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • 1H/13C NMR : Identify key signals: pyridin-2(1H)-one (C=O at ~165 ppm in 13C), sulfonyl group (S=O stretching at ~1350 cm⁻¹ in IR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Example: C₁₅H₂₀N₄O₃S requires m/z 336.1256 .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:

  • Analog Library : Synthesize derivatives with variations in:
    • Oxadiazole substituents (e.g., ethyl → propyl).
    • Sulfonyl group replacements (e.g., pyrrolidine → piperidine).
  • Biological Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

Q. Table 2: Example SAR Data for Analogous Compounds

Compound ModificationEGFR IC₅₀ (nM)Solubility (µg/mL)Reference
Ethyl-oxadiazole (Parent)12015
Propyl-oxadiazole8510

Advanced: What experimental strategies mitigate instability in aqueous buffers during pharmacological assays?

Answer:

  • pH Stability Studies : Conduct kinetic solubility assays across pH 1–10 (simulated gastric to intestinal fluids). Use phosphate/citrate buffers and monitor degradation via HPLC .
  • Lyophilization : Stabilize the compound by lyophilizing with cryoprotectants (e.g., trehalose) for long-term storage .
  • Prodrug Design : Modify the sulfonyl group to a hydrolyzable ester (e.g., pivalate) to enhance stability in plasma .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling (if applicable).
    • Solvent Effects : Switch from DMF to THF or dioxane to reduce side reactions .
  • Purification : Use preparative HPLC with a gradient elution (MeCN/H₂O) to isolate the product from dimeric byproducts .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from oxadiazole) using MOE or Phase .

Basic: What safety protocols are essential for handling sulfonyl-containing intermediates?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for reactions involving sulfonyl chlorides .
  • Waste Disposal : Quench residual sulfonyl chlorides with 10% NaHCO₃ before disposal .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized target proteins via Western blot .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down/MS identification .

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